molecular formula C18H20N4 B15077800 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile

2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile

Cat. No.: B15077800
M. Wt: 292.4 g/mol
InChI Key: KBOTXGVYJLRNMZ-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile is a nitrogen-containing heterocyclic compound featuring a benzylpiperazine moiety linked to a pyridin-3-yl group via an acetonitrile bridge. Its molecular structure combines a piperazine ring (known for conformational flexibility and interaction with biological targets) with a pyridine aromatic system, which often contributes to binding affinity in medicinal chemistry. The compound is identified by CAS number 195141-29-8 and synonyms such as AC1N9GAK and AGN-PC-0LAN8D .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile

InChI

InChI=1S/C18H20N4/c19-13-18(17-7-4-8-20-14-17)22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,14,18H,9-12,15H2

InChI Key

KBOTXGVYJLRNMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C#N)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A widely adopted method involves substituting halogenated precursors with 4-benzylpiperazine. For example:

  • Intermediate synthesis : 2-Chloro-2-(pyridin-3-yl)acetonitrile is prepared via chlorination of 2-(pyridin-3-yl)acetonitrile using phosphorus oxychloride (POCl₃) under reflux.
  • Coupling reaction : The chloro intermediate reacts with 4-benzylpiperazine in anhydrous acetonitrile with potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60–80°C for 12–24 hours, achieving yields of 68–75%.

Key data :

Parameter Value Source
Yield 68–75%
Reaction time 12–24 hours
Purity (HPLC) ≥98%

Multicomponent Cyclization Reactions

One-pot syntheses leveraging cyanoacetamide or ethyl cyanoacetate have been reported:

  • Three-component reaction : Pyridine-3-carbaldehyde, benzylpiperazine, and cyanoacetic acid react in dimethyl sulfoxide (DMSO) with elemental sulfur as a catalyst. The mixture is heated at 120°C for 6 hours, yielding 72–80% product.
  • Mechanism : The reaction proceeds via Knoevenagel condensation followed by cyclization and dehydration.

Advantages :

  • Reduced purification steps.
  • High functional group tolerance.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable precise C–N bond formation:

  • Buchwald-Hartwig amination : 2-Bromo-2-(pyridin-3-yl)acetonitrile couples with 4-benzylpiperazine using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand. Reactions in toluene at 100°C yield 65–70% product.
  • Optimized conditions :
    • Catalyst loading: 2 mol% Pd₂(dba)₃.
    • Ligand: 4 mol% Xantphos.
    • Base: Cs₂CO₃.

Comparative efficiency :

Method Yield Purity
Nucleophilic substitution 75% 98%
Multicomponent 80% 95%
Cross-coupling 70% 97%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.50 (d, 1H, pyridine-H), 7.75–7.20 (m, 6H, aromatic-H), 4.10 (s, 2H, CH₂CN), 3.60–2.90 (m, 8H, piperazine-H).
  • ¹³C NMR : δ 158.2 (CN), 149.5 (pyridine-C), 135.2–125.4 (aromatic-C), 53.8 (piperazine-C).

Chromatographic Validation

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:H₂O = 70:30).
  • Mass spectrometry : [M+H]⁺ = 333.2 (calculated: 333.4).

Industrial Scalability Considerations

  • Cost-effective route : Nucleophilic substitution requires inexpensive reagents (K₂CO₃, acetonitrile) and avoids precious metal catalysts.
  • Safety : Multicomponent reactions in DMSO necessitate rigorous temperature control to prevent exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile would depend on its specific biological target. Generally, compounds with piperazine and pyridine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyl group may enhance lipophilicity, aiding in the compound’s ability to cross cell membranes.

Comparison with Similar Compounds

Pyridine Positional Isomers

The positional isomer 2-(4-benzylpiperazin-1-yl)-2-(pyridin-4-yl)acetonitrile (CAS 195141-29-8) differs only in the pyridine ring substitution (3- vs. 4-position). This minor structural variation can significantly alter binding interactions. For example, in AChE inhibitors, the orientation of the pyridine ring influences π-π stacking and hydrogen bonding within the enzyme’s active site .

Substituent Variations on the Benzyl Group

Compounds like 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivatives (e.g., compound 4a) feature electron-withdrawing groups (e.g., Cl, NO₂) on the benzyl ring. These modifications enhance AChE inhibition, with compound 4a achieving an IC₅₀ of 0.91 µM compared to donepezil (IC₅₀ = 0.14 µM) . In contrast, the unsubstituted benzyl group in the target compound may result in reduced activity, highlighting the importance of substituent optimization.

Core Structure Modifications

Benzothiazole Derivatives

The compound N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide replaces the pyridin-3-yl group with a benzothiazole core. This structural shift redirects activity toward anticancer targets, demonstrating how core modifications alter therapeutic applications .

Imidazopyridine Derivatives

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS 82626-72-0) incorporates an imidazopyridine system. While structurally distinct, its safety data (e.g., acute toxicity classifications) suggest that acetonitrile-containing compounds require rigorous hazard evaluation, a consideration relevant to the target compound .

Pharmacological and Functional Comparisons

Table 1: Key Structural and Activity Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity (IC₅₀ or Focus) Reference
Target Compound Acetonitrile bridge Benzyl, pyridin-3-yl Not reported
Pyridin-4-yl Isomer Acetonitrile bridge Benzyl, pyridin-4-yl Not reported
Compound 4a (AChE inhibitor) Isoindole-1,3-dione Benzyl with ortho-Cl IC₅₀ = 0.91 µM (AChE inhibition)
Benzothiazole Derivative Benzothiazole Pyridine-2-carbonyl piperazine Anticancer (synthesis focus)
Imidazopyridine Derivative Imidazopyridine Chlorophenyl, chloroimidazole Safety data (acute toxicity)

Biological Activity

The compound 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile , also known by its CAS number 195141-29-8, is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N4\text{C}_{18}\text{H}_{20}\text{N}_{4}

Molecular Properties

PropertyValue
Molecular Weight292.37 g/mol
Molecular FormulaC₁₈H₂₀N₄
CAS Number195141-29-8
Purity≥98%

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems.

  • Serotonin Receptor Modulation : The compound has been studied for its affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential applications in treating mood disorders and anxiety .
  • Dopamine Receptor Activity : Preliminary studies indicate that this compound may influence dopamine receptor pathways, which are critical in the treatment of schizophrenia and other neuropsychiatric conditions .
  • Antidepressant Effects : The compound is currently under investigation for its antidepressant-like effects in animal models, showing promise in enhancing mood-related behaviors .

The proposed mechanism of action involves:

  • Agonistic activity on serotonin receptors , leading to increased serotonergic signaling.
  • Antagonistic effects on certain dopamine receptor subtypes , which may help mitigate psychotic symptoms.

Study 1: Antidepressant-Like Effects

In a study conducted on rodent models, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and the tail suspension test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater efficacy .

Study 2: Neuropharmacological Evaluation

Another research effort focused on evaluating the neuropharmacological profile of this compound. It was found to enhance cognitive functions in mice subjected to stress-induced memory impairment. This suggests potential applications in treating cognitive deficits associated with depression and anxiety disorders .

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